molecular formula C16H20N2O3 B5705592 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide

Cat. No. B5705592
M. Wt: 288.34 g/mol
InChI Key: GOYMZGZCVDIWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). DPI has been widely used in scientific research for its ability to inhibit PKC activity, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathway regulated by PKC. As a result, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells and modulate synaptic plasticity in the brain.
Biochemical and physiological effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity and disrupting the signaling pathway that promotes cell survival. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate synaptic plasticity in the brain by inhibiting PKC activity and regulating the expression of synaptic proteins.

Advantages and Limitations for Lab Experiments

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has some limitations for lab experiments. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has poor solubility in aqueous solutions, which may limit its use in some experimental systems.

Future Directions

There are several future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide in scientific research. One direction is to investigate the role of PKC in the regulation of immune cell function. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate the activity of immune cells, and further research may elucidate the molecular mechanisms underlying this effect. Another direction is to develop new PKC inhibitors based on the structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide. By modifying the chemical structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, it may be possible to develop more potent and selective PKC inhibitors for use in scientific research and clinical applications.

Synthesis Methods

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide can be synthesized by the reaction of 2-propylpentanoyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) amine in the presence of triethylamine. The reaction yields N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide as a white solid with a purity of over 99%.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been widely used in scientific research to investigate the role of PKC in various cellular processes. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been used to study the effect of PKC inhibition on cell growth and differentiation in cancer cells. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has also been used to investigate the role of PKC in the regulation of synaptic plasticity in the brain.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-5-10(6-4-2)14(19)17-11-7-8-12-13(9-11)16(21)18-15(12)20/h7-10H,3-6H2,1-2H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYMZGZCVDIWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide

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